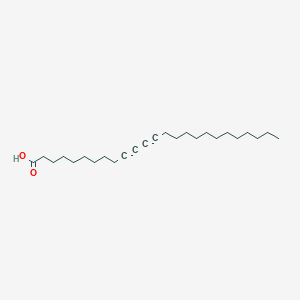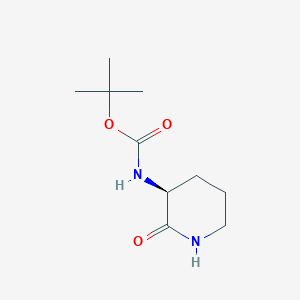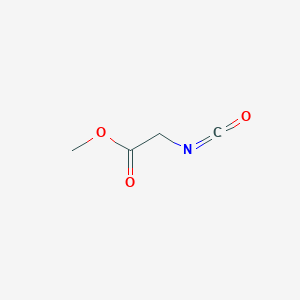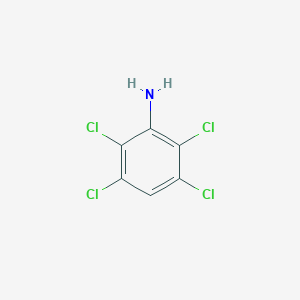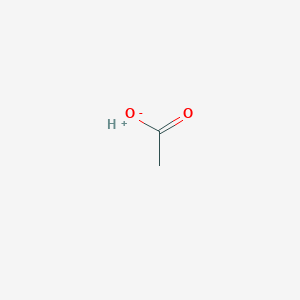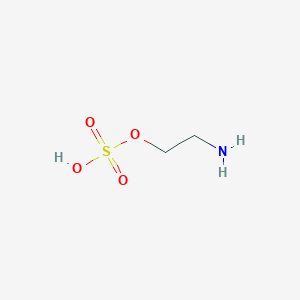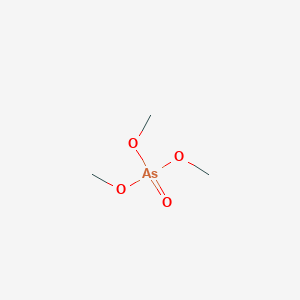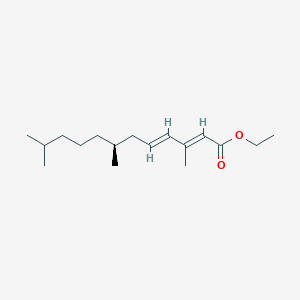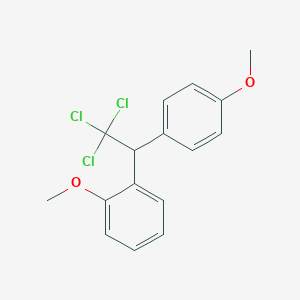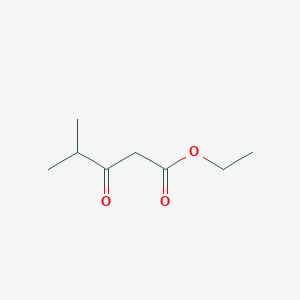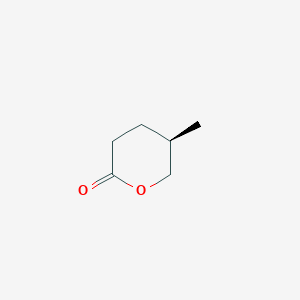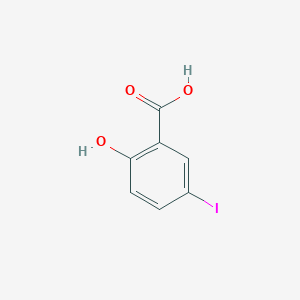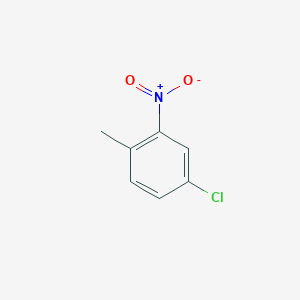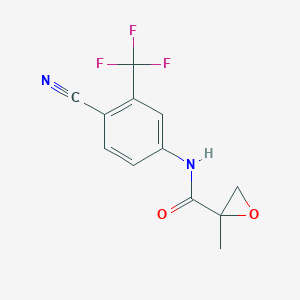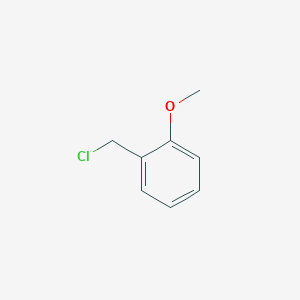
2-甲氧基苄基氯
概述
描述
Synthesis Analysis
The synthesis of 2-methoxybenzyl chloride involves specific chemical reactions that highlight its importance in polymerization and as a precursor for further chemical transformations. For instance, Ballard et al. (1970) described the polymerization process of p-methoxybenzyl chloride, which results from an acid-catalyzed condensation process with the elimination of HCl, forming polymers soluble in common organic solvents and suggesting a polymerization mechanism involving the formation of p-methoxybenzyl carbonium ions (Ballard, Hollyhead, & Jones, 1970).
Molecular Structure Analysis
The molecular structure of derivatives of 2-methoxybenzyl chloride has been extensively studied, providing insight into its crystalline form and spatial arrangement. Ebert et al. (2012) synthesized and characterized the crystal and molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole, highlighting the compound's arrangement in the triclinic space group (Ebert, Köckerling, & Mamat, 2012).
Chemical Reactions and Properties
2-Methoxybenzyl chloride undergoes various chemical reactions, demonstrating its reactivity and functional group transformations. For example, Sharma et al. (2003) developed a highly selective and efficient method for the unmasking of p-methoxybenzyl ethers and esters using zirconium(IV) chloride as a Lewis acid, which is fast and tolerable to a variety of sensitive groups (Sharma, Reddy, & Krishna, 2003).
Physical Properties Analysis
The physical properties of 2-methoxybenzyl chloride, such as solubility, melting point, and boiling point, are essential for its application in various chemical syntheses. However, specific studies focusing solely on the physical properties of 2-methoxybenzyl chloride within the provided references are limited, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties of 2-methoxybenzyl chloride, including reactivity with various chemical reagents, stability under different conditions, and its role as a precursor in the synthesis of more complex molecules, are crucial for its widespread use in organic chemistry. The selective cleavage of p-methoxybenzyl ethers using catalytic amounts of HCl in hexafluoro-2-propanol described by Volbeda et al. (2015) illustrates the compound's specific chemical behavior and its application in deprotection strategies in organic synthesis (Volbeda, Kistemaker, Overkleeft, van der Marel, Filippov, & Codée, 2015).
科学研究应用
- 2-Methoxybenzyl chloride is a chemical compound with the formula C₈H₉ClO . It has a molecular weight of 156.61 g/mol .
- It is used in the field of organic synthesis .
- One of the applications of 2-Methoxybenzyl chloride is in the preparation of 2-methoxybenzoyl-ferrocene via a Friedel Crafts reaction with ferrocene . This reaction involves the substitution of a hydrogen atom in an aromatic compound by an alkyl or acyl group.
- Another application is in the synthesis of 2-methoxybenzoyl phosphate .
-
Synthesis of 2-methoxybenzoyl-ferrocene
- Field: Organic Chemistry
- Summary: 2-Methoxybenzyl chloride is used in the preparation of 2-methoxybenzoyl-ferrocene via a Friedel Crafts reaction with ferrocene .
- Method: This reaction involves the substitution of a hydrogen atom in an aromatic compound by an alkyl or acyl group .
- Results: The outcome of this reaction is the formation of 2-methoxybenzoyl-ferrocene .
-
Synthesis of 2-methoxybenzoyl phosphate
安全和危害
属性
IUPAC Name |
1-(chloromethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVMPOAIVZWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220628 | |
| Record name | 2-(Chloromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzyl chloride | |
CAS RN |
7035-02-1 | |
| Record name | 2-Methoxybenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)anisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)anisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methoxybenzyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU25Y8M35F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



